molecular formula C23H24N2O B8784162 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea CAS No. 86764-27-4

1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea

Cat. No.: B8784162
CAS No.: 86764-27-4
M. Wt: 344.4 g/mol
InChI Key: XZZPSMCICXEUHZ-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea (CAS: 86764-27-4) is a urea derivative with the molecular formula C₂₃H₂₄N₂O and a molecular weight of 344.449 g/mol . Structurally, it features two benzyl groups attached to one nitrogen atom of the urea moiety and a 2,4-dimethylphenyl group attached to the other nitrogen (Fig. 1). This compound was first synthesized in a patent by American Cyanamid Company (1983), though specific applications remain undisclosed .

Properties

CAS No.

86764-27-4

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C23H24N2O/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

XZZPSMCICXEUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties References
1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea R₁= Dibenzyl; R₂= 2,4-dimethylphenyl 344.45 Not fully characterized; inferred lipophilicity (LogP: ~5.55)
1-(2,4-Dimethylphenyl)urea R₁= H; R₂= 2,4-dimethylphenyl 164.20 Crystal packing with N–H···O hydrogen bonds; dihedral angle: 86.6°
1-(2,4-Dimethylphenyl)-3-methylthiourea R₁= H; R₂= 2,4-dimethylphenyl; thiourea 194.29 Predicted boiling point: 277.2°C; pKa: 13.70
1-(2-Nitrobenzyl)-3,3-dimethyl-1-(2,4-dimethylphenyl)urea (47d) R₁= 2-nitrobenzyl; R₂= 2,4-dimethylphenyl 343.37 Antiproliferative activity (IC₅₀: <100 µg/mL in cancer cell lines)
  • Replacement of the urea oxygen with sulfur (thiourea derivatives, e.g., 1-(2,4-dimethylphenyl)-3-methylthiourea) lowers hydrogen-bonding capacity, affecting crystal packing and bioavailability .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented approach involves the condensation of 2,4-dimethylaniline with dibenzyl isocyanate. This exothermic reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage.

Representative Procedure :

  • Reagents :

    • 2,4-Dimethylaniline (1.0 equiv)

    • Dibenzyl isocyanate (1.05 equiv)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

    • Catalytic triethylamine (TEA, 0.1 equiv)

  • Steps :

    • Dissolve 2,4-dimethylaniline in dry DCM under nitrogen.

    • Add dibenzyl isocyanate dropwise at 0–5°C.

    • Stir at room temperature for 12–24 hours.

    • Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 70–85% (reported for analogous compounds).

Optimization Parameters

  • Temperature : Reactions performed below 10°C minimize side products like biuret formation.

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the transition state.

  • Stoichiometry : A slight excess of isocyanate (1.05 equiv) ensures complete consumption of the aniline.

Carbamoyl Chloride Route

Alternative Synthesis Pathway

For substrates sensitive to isocyanates, carbamoyl chlorides serve as viable intermediates. This method involves:

  • Generating dibenzylcarbamoyl chloride in situ.

  • Reacting it with 2,4-dimethylaniline in the presence of a base.

Procedure :

  • Reagents :

    • Dibenzylamine (1.0 equiv)

    • Phosgene (COCl₂) or triphosgene (1.2 equiv)

    • 2,4-Dimethylaniline (1.0 equiv)

    • Anhydrous diethyl ether

  • Steps :

    • Bubble phosgene into a cooled (–10°C) solution of dibenzylamine in ether.

    • After carbamoyl chloride formation, add 2,4-dimethylaniline and stir at 0°C for 6 hours.

    • Filter precipitated urea and recrystallize from ethanol.

Yield : 60–75% (lower than isocyanate route due to intermediate instability).

Comparative Analysis of Synthetic Methods

Parameter Isocyanate Route Carbamoyl Chloride Route
Yield70–85%60–75%
Reaction Time12–24 hours6–8 hours
ByproductsMinimalHCl, requiring scavenging
ScalabilityHighModerate
Safety ConcernsLow (non-gaseous)High (phosgene toxicity)

The isocyanate method is preferred industrially due to higher yields and safer handling, whereas the carbamoyl chloride route is reserved for small-scale syntheses.

Characterization and Quality Control

Post-synthesis characterization of this compound involves:

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25–7.15 (m, 10H, benzyl aromatic protons)

    • δ 6.95 (d, 1H, aryl-H)

    • δ 6.75 (s, 1H, aryl-H)

    • δ 4.45 (s, 4H, N–CH₂–Ph)

    • δ 2.30 (s, 6H, Ar–CH₃)

  • IR (KBr) :

    • 3320 cm⁻¹ (N–H stretch)

    • 1645 cm⁻¹ (C=O stretch)

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • Melting Point : 148–150°C (uncorrected).

Industrial-Scale Considerations

Solvent Recovery

  • DCM and THF are recycled via distillation, reducing environmental impact.

  • Waste Streams : Aqueous phases neutralized with dilute HCl before disposal.

Catalytic Innovations

Recent advances explore heterogeneous catalysts (e.g., zeolites) to improve atom economy and reduce reaction times .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea, and how can reaction purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of benzylamine derivatives and 2,4-dimethylphenyl isocyanate. Key steps include:

  • Step 1 : React benzylamine with an isocyanate precursor under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Step 3 : Optimize yield by controlling stoichiometry (1:1.2 amine-to-isocyanate ratio) and reaction temperature (0–25°C).
  • Purity Optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity. Recrystallization from ethanol/water mixtures can further enhance purity .

Q. Which analytical techniques are critical for structural characterization and quality control?

  • Essential Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]+^+ at m/z 344.4 (theoretical molecular weight: 344.4 g/mol).
  • IR Spectroscopy : Detect urea carbonyl stretch (~1640–1680 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • HPLC : Monitor purity using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications influence biological activity in urea derivatives?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationObserved EffectReference
R1 (Phenyl Ring)Electron-withdrawing groups (e.g., NO2_2)Enhances anti-proliferative activity in cancer cell lines
R2 (Benzyl Groups)Bulky substituents (e.g., 2,4-dimethylphenyl)Improves binding affinity to molecular targets like kinases
Urea CoreMethylation of NH groupsReduces cytotoxicity but increases metabolic stability
  • Methodological Approach : Use computational tools (e.g., molecular docking) to predict binding interactions and validate via in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers design experiments to resolve contradictory data on its anti-cancer activity?

  • Experimental Design :

  • Controlled Variables : Standardize cell lines (e.g., MCF-7, Jurkat) and culture conditions (e.g., serum concentration, passage number).
  • Orthogonal Assays : Combine MTT assays (cell viability) with apoptosis markers (Annexin V/PI staining) and caspase-3 activation assays.
  • Dose-Response Studies : Test concentrations from 1–100 µM to identify IC50_{50} values.
  • Reference Compounds : Include 5-fluorouracil as a positive control .

Q. What strategies assess stability under physiological and storage conditions?

  • Stability Protocols :

  • pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
  • Thermal Stability : Heat samples to 40–60°C for 48h; monitor decomposition products (e.g., benzylamine derivatives).
  • Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics .

Methodological Recommendations

  • Contradiction Resolution : Perform meta-analysis of published IC50_{50} values using standardized protocols and report inter-laboratory variability .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) with proteomics to identify downstream targets (e.g., apoptosis pathways) .
  • Toxicity Profiling : Use primary human hepatocytes and renal cells to assess organ-specific toxicity .

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